![molecular formula C8H10O3 B2491013 (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2361609-96-1](/img/structure/B2491013.png)
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known as DOD or diketene dimer, is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is based on its ability to act as a nucleophile and form covalent bonds with other molecules. This compound can undergo nucleophilic addition reactions with a variety of electrophiles, such as aldehydes, ketones, and imines. The resulting adducts can then undergo further transformations, such as cyclization or reduction, to form more complex molecules.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions and can be easily modified to suit specific experimental conditions. However, this compound is a highly reactive and unstable compound that requires careful handling and storage. It can also be difficult to purify, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties, such as conductive polymers or self-healing materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized by the thermal dimerization of diketene, which is a highly reactive and unstable compound. The reaction involves the formation of a cyclic intermediate, which then undergoes a rearrangement to form this compound. The synthesis of this compound requires careful control of temperature and reaction time to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been extensively studied for its potential applications in various fields, including organic synthesis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, such as cycloadditions, condensations, and nucleophilic additions. This compound has also been used as a building block for the synthesis of complex organic molecules and polymers.
Eigenschaften
IUPAC Name |
(1R,5R)-6,6-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)3-4-5(8)7(10)11-6(4)9/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHORVCAIFLUBIJ-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2[C@H]1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

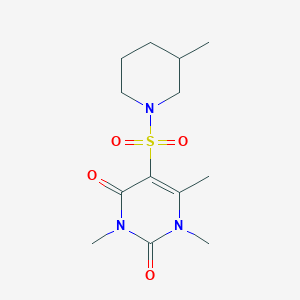
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
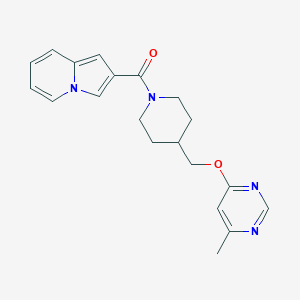
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
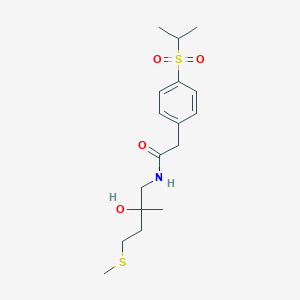
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

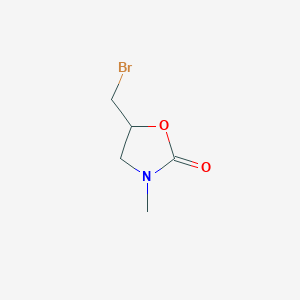
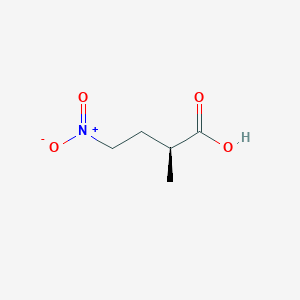
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)